

Sourcing Rhamnocitrin analytical standards and reference materials

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Sourcing and Application of Rhamnocitrin Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sourcing and utilization of **rhamnocitrin** analytical standards and reference materials. **Rhamnocitrin**, a naturally occurring O-methylated flavonol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-atherosclerotic properties. These notes offer a comprehensive guide for researchers engaged in the analysis, characterization, and preclinical evaluation of this promising compound.

Sourcing Rhamnocitrin Analytical Standards

High-purity **rhamnocitrin** is essential for accurate and reproducible experimental results. Several reputable suppliers offer analytical standards and reference materials. When selecting a supplier, it is crucial to consider the purity, certification, and available documentation, such as a Certificate of Analysis (CoA).

Table 1: Suppliers of Rhamnocitrin Analytical Standards



Supplier	Product Name	Purity	Available Formats	Key Features
PhytoLab	Rhamnocitrin phyproof® Reference Substance	≥95.0% (HPLC) [1]	Neat solid	Primary reference standard with certified absolute purity.[1][2]
Sigma-Aldrich	Rhamnocitrin phyproof® Reference Substance	≥95.0% (HPLC) [1]	Neat solid	Produced by PhytoLab, primary reference standard.[1]
BioCrick	Rhamnocitrin	>98%	Solid powder	Provides COA, HPLC, MS, and NMR data.[3]
MedchemExpres s	Rhamnocitrin	99.29%	Solid powder	For research use in studying inflammatory diseases and neuroprotection. [4]
Xcess Biosciences	Rhamnocitrin	≥98%	Solid powder	Isolated from Astragalus complanatus.[5]
ChemFaces	Rhamnocitrin	Not specified	Solid powder, solution in DMSO	Offers various packaging sizes and solvent formats.[6]
GlpBio	Rhamnocitrin	Not specified	Solid powder, solution in DMSO	Provides solubility information and storage conditions.[7]



Physicochemical and Biological Data

A thorough understanding of **rhamnocitrin**'s properties is fundamental for its application in research.

Table 2: Physicochemical Properties of Rhamnocitrin

Property	Value	Source
CAS Number	569-92-6	[1][2][3][5]
Molecular Formula	C16H12O6	[2][5]
Molecular Weight	300.26 g/mol	[1][2][5]
IUPAC Name	3,5-dihydroxy-2-(4- hydroxyphenyl)-7-methoxy-4H- chromen-4-one	[5]
Synonyms	Kaempferol 7-methyl ether, 7- Methylkaempferol, 3,4',5- Trihydroxy 7-methoxyflavone	[2][3]
Appearance	Solid Powder	[5]
Solubility	DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[6][7]

Table 3: Biological Activity of Rhamnocitrin



Assay	Target/Effect	IC ₅₀ / Effective Concentration	Source
DPPH Radical Scavenging	Antioxidant activity	28.38 ± 3.07 μM	[3][4]
LDL Oxidation Inhibition	Anti-atherosclerotic activity	Similar potency to kaempferol	[3]
Anti-inflammatory	Reduction of IL-6, IL- 8, MCP-1 mRNA expression	1 μM and 10 μM	[1]
Apoptosis Reduction	In serum deprivation- induced PC12 cells	40-80 μΜ	[1][4]

Experimental Protocols Analytical Methods

This protocol is a general guideline for the analysis of **rhamnocitrin** purity using reverse-phase HPLC.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Acetic acid (analytical grade)
- · Rhamnocitrin analytical standard

Procedure:



- Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 20-80% acetonitrile.
- Standard Solution Preparation: Accurately weigh and dissolve the **rhamnocitrin** standard in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
- Sample Preparation: Dissolve the rhamnocitrin sample in the same solvent as the standard to a similar concentration.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detection Wavelength: 254 nm or 365 nm
 - Column Temperature: 30 °C
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area to the calibration curve.

This protocol outlines a general procedure for the analysis of **rhamnocitrin** using LC-MS.

Instrumentation:

LC-MS system with an electrospray ionization (ESI) source

Reagents:

Acetonitrile (LC-MS grade)



- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Rhamnocitrin analytical standard

Procedure:

- Chromatographic Separation: Utilize similar HPLC conditions as described in section 3.1.1, but with LC-MS grade solvents.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.
 - Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.
 - Capillary Voltage: ~3-4 kV
 - Source Temperature: ~120-150 °C
 - Desolvation Gas Flow: ~600-800 L/hr
- Data Analysis: Identify **rhamnocitrin** by its characteristic precursor ion ([M-H]⁻ at m/z 299.07). For quantification, monitor a specific precursor-product ion transition.

Biological Assays

This protocol measures the ability of **rhamnocitrin** to scavenge the stable free radical DPPH.

Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- · Rhamnocitrin analytical standard



Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of rhamnocitrin and the positive control in methanol.
- In a 96-well plate, add 50 μL of each sample dilution to a well.
- Add 150 μL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition =
 [(Abs control Abs sample) / Abs control] x 100
- Determine the IC₅₀ value, which is the concentration of the sample that inhibits 50% of the DPPH radicals.

This protocol assesses the anti-inflammatory potential of **rhamnocitrin** by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Cell Culture:

- RAW 264.7 macrophage cell line
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

Reagents:

- Lipopolysaccharide (LPS)
- Griess Reagent (for NO measurement)
- Rhamnocitrin analytical standard



Dexamethasone (positive control)

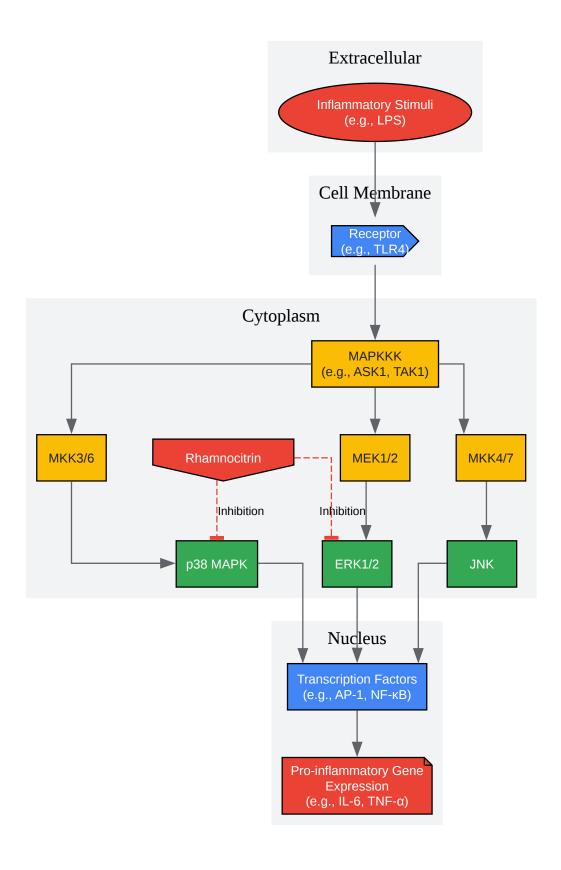
Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **rhamnocitrin** or dexamethasone for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 24 hours.
- After incubation, collect the cell culture supernatant.
- Mix 100 μ L of the supernatant with 100 μ L of Griess Reagent and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm.
- A standard curve using sodium nitrite is used to determine the concentration of nitrite (an indicator of NO production).
- Calculate the percentage inhibition of NO production relative to the LPS-treated control.

Signaling Pathways and Experimental Workflows Rhamnocitrin's Effect on the MAPK Signaling Pathway

Rhamnocitrin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation and cellular stress responses. The following diagram illustrates the proposed mechanism.





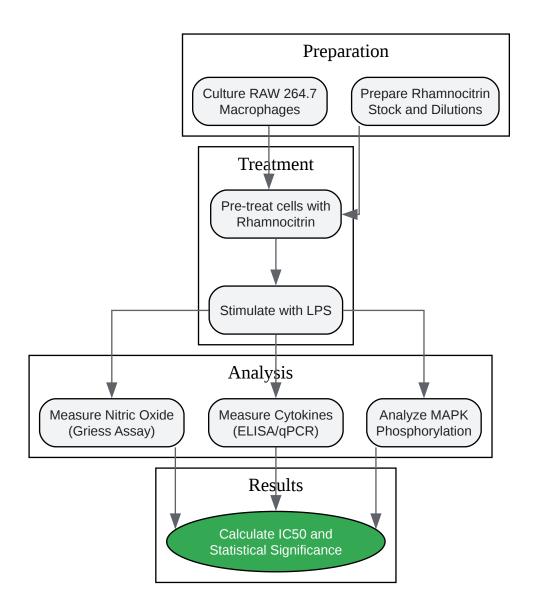
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Caption: Rhamnocitrin inhibits the p38 and ERK1/2 MAPK pathways.



Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for screening the anti-inflammatory effects of **rhamnocitrin**.



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Caption: Workflow for in vitro anti-inflammatory screening.



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